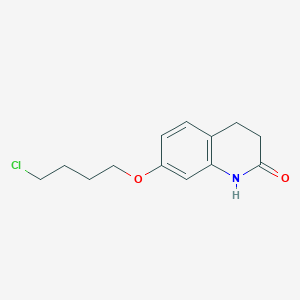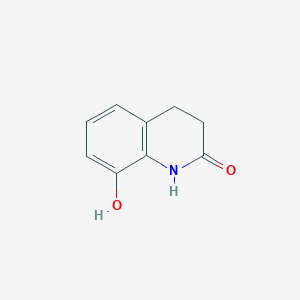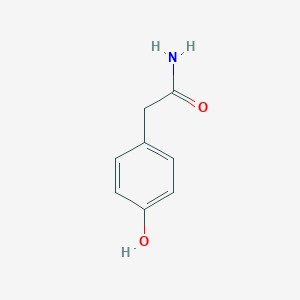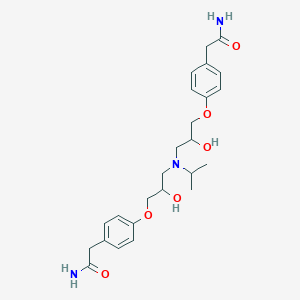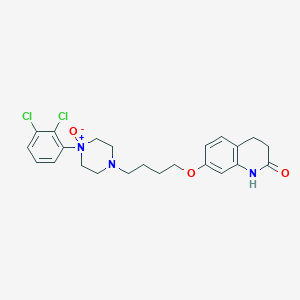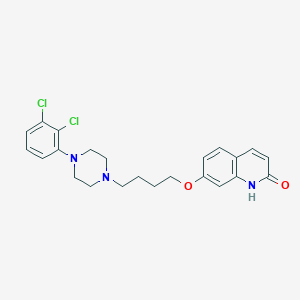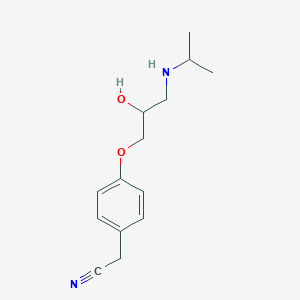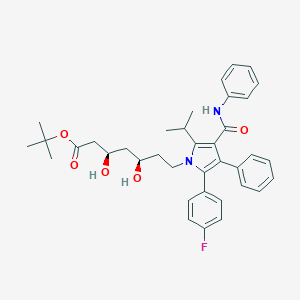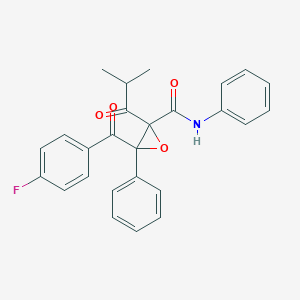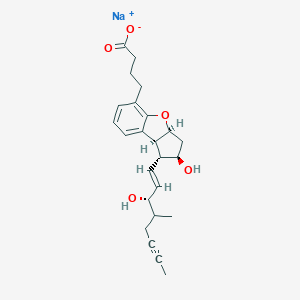
Beraprost sodium
Descripción general
Descripción
Beraprost Sodium (BPS) is an orally administrable prostaglandin I2 derivative . It is used for the treatment of chronic arterial occlusion and pulmonary arterial hypertension and has potential efficacy in nephropathy . It is also used as a vasodilator and antiplatelet agent in several Asian countries, including Japan and South Korea .
Synthesis Analysis
An efficient and straightforward synthesis of this compound has been developed with dicyclopentadiene as a starting material, a one-pot reaction product 5 as a key intermediate, and the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .Molecular Structure Analysis
The chemical formula of this compound is C24H29NaO5 . The molecular weight is 420.4808 .Chemical Reactions Analysis
This compound is a stable, orally active prostacyclin analogue with vasodilatory, antiplatelet, and cytoprotective effects . It acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites .Aplicaciones Científicas De Investigación
Diabetes Mellitus
Beraprost Sodium se ha estudiado por sus efectos sobre la función renal y el perfil cardiometabólico en pacientes con diabetes mellitus . La revisión sistemática y el metanálisis demostraron que la ingesta de this compound disminuyó significativamente los niveles de nitrógeno ureico en sangre (BUN) y cistatina C en pacientes con diabetes . Sin embargo, no se observó ningún efecto significativo en el perfil cardiometabólico .
Enfermedad renal crónica (ERC)
This compound ha mostrado resultados prometedores en el tratamiento de la enfermedad renal crónica (ERC) . Mejoró la función renal, redujo los niveles de proteína en la orina y retrasó la progresión de la ERC . La eficacia clínica de this compound en el grupo de 40 μg fue más rápida que la del grupo de this compound de 20 μg . El uso a largo plazo de this compound es eficaz en pacientes con ERC
Mecanismo De Acción
Target of Action
Beraprost sodium, a synthetic analogue of prostacyclin , primarily targets prostacyclin membrane receptors . These receptors play a crucial role in vascular homeostasis .
Mode of Action
This compound interacts with its targets by binding to the prostacyclin membrane receptors, which ultimately inhibits the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Biochemical Pathways
The action of this compound affects the P38 and JNK pathways . By binding to prostacyclin membrane receptors, this compound inhibits the release of Ca2+, which in turn influences these pathways and their downstream effects .
Pharmacokinetics
This compound exhibits a bioavailability of 50-70% . The elimination half-life is approximately 35-40 minutes . Urinary excretion of this compound is limited .
Result of Action
This compound has vasodilatory, antiplatelet, and cytoprotective effects . It is generally well-tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . It has also been studied for use in avoiding reperfusion injury .
Safety and Hazards
Beraprost Sodium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Beraprost Sodium is an analog of prostacyclin PGI2 . It affects vasodilation, which in turn lowers blood pressure . This compound also inhibits platelet aggregation .
Cellular Effects
This compound has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . It is known to have a significant impact on various types of cells and cellular processes, particularly influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an analog of prostacyclin PGI2, this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the drug has a bioavailability of 50-70% and an elimination half-life of 35-40 minutes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The drug is administered orally as a pill available in strength of 20 mcg, with a dose range from 60 to 180 mcg in divided doses after meals .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
It is known that the drug is administered orally and has a bioavailability of 50-70% .
Subcellular Localization
It is known that the drug is an analog of prostacyclin PGI2 and exerts its effects at the molecular level .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Beraprost sodium involves the conversion of 2,3,5-trimethylpyridine to 2,3,5-trimethylpyridine-4-carboxaldehyde, which is then reacted with nitromethane to form 2,3,5-trimethylpyridine-4-carboxylic acid. This acid is then esterified with (R)-3-hydroxybutyric acid to form the desired product, Beraprost sodium.", "Starting Materials": [ "2,3,5-trimethylpyridine", "Nitromethane", "(R)-3-hydroxybutyric acid" ], "Reaction": [ "2,3,5-trimethylpyridine is oxidized to 2,3,5-trimethylpyridine-4-carboxaldehyde using an oxidizing agent such as potassium permanganate.", "2,3,5-trimethylpyridine-4-carboxaldehyde is then reacted with nitromethane in the presence of a base such as sodium methoxide to form 2,3,5-trimethylpyridine-4-carboxylic acid.", "The carboxylic acid is then esterified with (R)-3-hydroxybutyric acid using a coupling agent such as dicyclohexylcarbodiimide, followed by purification to yield Beraprost sodium." ] } | |
Número CAS |
88475-69-8 |
Fórmula molecular |
C24H29NaO5 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1 |
Clave InChI |
YTCZZXIRLARSET-LCIAKFPNSA-M |
SMILES isomérico |
CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Apariencia |
White Solid |
melting_point |
204-206°C |
Otros números CAS |
88430-50-6 88475-69-8 |
Pictogramas |
Acute Toxic |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
88430-50-6 (Parent) |
Sinónimos |
Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate; dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Beraprost sodium and what is its mechanism of action?
A1: this compound is an orally active analog of Epoprostenol (Prostaglandin I2, PGI2) [, ]. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on various cell types, including smooth muscle cells and platelets [, ].
Q2: What are the downstream effects of this compound binding to the IP receptor?
A2: Binding to the IP receptor activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This results in several physiological effects, primarily:
- Vasodilation: Relaxation of vascular smooth muscle cells, widening blood vessels and improving blood flow [, , , , , ].
- Anti-platelet aggregation: Inhibition of platelet activation and aggregation, reducing blood clot formation [, , , , , ].
Q3: Does this compound act on the endothelium?
A3: Yes, this compound can elicit both endothelium-dependent and -independent vasodilation. Endothelium-dependent vasodilation involves nitric oxide (NO) production through activation of protein kinase A (PKA) in endothelial cells [].
Q4: How does this compound affect vascular smooth muscle cells?
A4: this compound inhibits the proliferation and glycosaminoglycan (GAG) synthesis of vascular smooth muscle cells (SMCs) without affecting their hypertrophy, potentially contributing to its anti-arteriosclerotic effects [].
Q5: Does this compound have any anti-inflammatory effects?
A5: Research suggests that this compound might exert anti-inflammatory effects by reducing the production of cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) from alveolar macrophages []. It also shows potential to suppress oxidative stress in lung alveolar epithelial cells exposed to lipopolysaccharide [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H37NaO6, and its molecular weight is 468.56 g/mol.
Q7: How does the structure of this compound relate to its activity?
A7: this compound, a stable PGI2 analog, derives its activity from its structural similarity to PGI2. The specific modifications in its structure, including the replacement of the labile enol ether moiety with a more stable phenol group, contribute to its improved stability and oral bioavailability compared to PGI2 [].
Q8: How stable is this compound and what are the strategies to improve its stability?
A8: this compound demonstrates greater chemical stability compared to PGI2, allowing for oral administration [, ]. Research indicates that complexing this compound with cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CyD) can further enhance its stability and control its transdermal delivery [].
Q9: How is this compound absorbed and metabolized?
A9: this compound is designed for oral administration and is well-absorbed [, , ]. Although the specific metabolic pathways are not detailed in the abstracts, they likely involve similar pathways as other prostaglandins.
Q10: What is the duration of action of this compound?
A10: this compound exerts a relatively long-lasting action on the central nervous system (CNS) when administered intravenously []. Oral administration provides a sustained effect with a peak concentration observed around 12 weeks after treatment [].
Q11: What cell-based assays have been used to study this compound?
A11: Cell-based studies using cultured aortic cells have shown that this compound can restore the increased transendothelial permeation of albumin induced by high glucose concentrations, suggesting its potential in addressing diabetic complications [].
Q12: What animal models have been used to investigate the effects of this compound?
A12: Various animal models have been employed to study this compound, including:
- Rats: Models of pulmonary hypertension [], diabetic nephropathy [, , ], skin flap survival [], and intestinal transplantation [].
- Mice: Models for assessing bleeding time [] and transdermal delivery [].
- Rabbits: Models for investigating peripheral circulatory disturbances [], ear artery responses [], and the effects on laurate-induced peripheral vascular occlusion [].
- Dogs: Models for assessing hemodynamic effects and responses in pulmonary hypertension [].
Q13: What clinical conditions have been studied in clinical trials with this compound?
A13: Several clinical trials have investigated the efficacy of this compound in various conditions, including:
- Intermittent Claudication: Demonstrating improvement in pain-free walking distance in patients with arteriosclerosis obliterans [, , ].
- Diabetic Nephropathy: Showing potential in reducing urinary albumin excretion, improving renal function markers, and modulating inflammatory markers [, , , ].
- Pulmonary Hypertension: Investigating its effects on hemodynamics and cardiac function in dogs [] and its potential for treating pulmonary hypertension associated with left ventricular systolic dysfunction (PH-HFrEF) in humans [].
- Chronic Diabetic Foot Ulcer: A randomized trial indicated a significant increase in the wound healing rate with this compound treatment [].
- Raynaud's Phenomenon: Demonstrating potential for treating mild forms of Raynaud's phenomenon in patients with systemic sclerosis (SSc) [].
- Thrombotic Thrombocytopenic Purpura (TTP): A case report suggests potential benefits as an adjunctive treatment for refractory TTP [].
Q14: What is the safety profile of this compound?
A14: this compound is generally well-tolerated. Clinical trials reported common side effects including:
Q15: What strategies have been explored for improving the delivery of this compound?
A15: Research suggests that transdermal delivery of this compound can be enhanced and controlled by combining it with oleic acid and HP-β-CyD []. This approach holds promise for targeted delivery and improved bioavailability.
- Urinary albumin excretion rate (UAER): A commonly used marker for assessing the progression of diabetic nephropathy, showing reduction with this compound treatment [, , , ].
- Serum cystatin C (Cys-C): A marker of renal function, showing decreased levels with this compound treatment in patients with early diabetic nephropathy [, ].
- Inflammatory markers: Studies indicate that this compound can reduce the levels of serum high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α) in patients with diabetic nephropathy [].
- Endothelial function markers: Research suggests that this compound can improve endothelium-dependent vasodilation and reduce oxidative stress, as indicated by changes in flow-mediated dilation and urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
